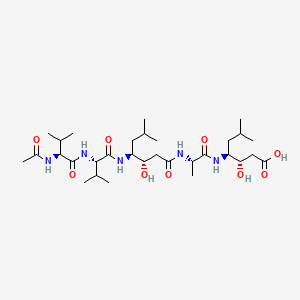

Acétyl-pepstatine

Vue d'ensemble

Description

L’acétylpepstatine est un puissant inhibiteur des protéases aspartyl, qui sont des enzymes jouant un rôle crucial dans divers processus biologiques. Ce composé est particulièrement efficace contre les protéases du VIH-1 et du VIH-2, ce qui en fait un outil précieux pour l’étude et le traitement des infections virales .

Applications De Recherche Scientifique

Acetylpepstatin has a wide range of scientific research applications:

Chemistry: It is used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors for these enzymes.

Biology: Acetylpepstatin is employed in research to understand the role of aspartyl proteases in various biological processes, including protein degradation and cell signaling.

Medicine: The compound is used in the development of antiviral drugs, particularly for the treatment of HIV infections.

Industry: Acetylpepstatin is used in the production of protease inhibitor cocktails, which are essential for various industrial applications, including the preservation of biological samples and the prevention of protein degradation during processing

Mécanisme D'action

L’acétylpepstatine exerce ses effets en se liant au site actif des protéases aspartyl, inhibant ainsi leur activité enzymatique. Le composé imite le substrat naturel de l’enzyme, lui permettant de s’insérer dans le site actif et de bloquer l’activité catalytique. Cette inhibition empêche la protéase de cliver ses protéines cibles, perturbant ainsi divers processus biologiques qui dépendent de l’activité de la protéase .

Les cibles moléculaires de l’acétylpepstatine comprennent les protéases du VIH-1 et du VIH-2, ainsi que d’autres protéases aspartyl telles que la pepsine et les cathépsines D et E. Les voies impliquées dans son mécanisme d’action comprennent l’inhibition de la dégradation des protéines médiée par les protéases et la perturbation de la réplication virale .

Analyse Biochimique

Biochemical Properties

Acetyl-pepstatin is known to interact with a variety of enzymes and proteins. It is a potent inhibitor of aspartic proteases such as pepsin, cathepsins D and E . The nature of these interactions is primarily inhibitory, with Acetyl-pepstatin binding to the active sites of these enzymes and preventing their normal function .

Cellular Effects

In cellular contexts, Acetyl-pepstatin has been observed to have significant effects on various types of cells and cellular processes. For instance, it suppresses receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . Acetyl-pepstatin suppresses the formation of multinuclear osteoclasts dose-dependently . This inhibition only affects osteoclast cells, not osteoblast-like cells .

Molecular Mechanism

At the molecular level, Acetyl-pepstatin exerts its effects through several mechanisms. It is known to inhibit the activity of proteases such as cathepsin D . Furthermore, cell signaling analysis indicated that the phosphorylation of ERK was inhibited in Acetyl-pepstatin-treated cells, while the phosphorylation of IκB and Akt showed almost no change .

Temporal Effects in Laboratory Settings

It is known that Acetyl-pepstatin is a potent inhibitor and its effects can be observed shortly after administration .

Metabolic Pathways

Given its inhibitory effects on aspartic proteases, it is likely that Acetyl-pepstatin plays a role in the regulation of these enzymes and their associated metabolic pathways .

Subcellular Localization

Given its inhibitory effects on aspartic proteases, it is likely that Acetyl-pepstatin is localized to areas of the cell where these enzymes are active .

Méthodes De Préparation

L’acétylpepstatine est généralement synthétisée par une série de réactions chimiques impliquant le couplage d’acides aminés spécifiques. La synthèse commence par la préparation de la statine, un acide aminé inhabituel qui est un composant clé de l’acétylpepstatine. La statine est ensuite couplée à d’autres acides aminés tels que l’isovaléryle, la valine et l’alanine pour former le produit final .

Dans les environnements industriels, l’acétylpepstatine est produite par fermentation microbienne utilisant des espèces d’Actinomyces. Le processus de fermentation est suivi d’étapes d’extraction et de purification pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

L’acétylpepstatine subit diverses réactions chimiques, notamment :

Oxydation : L’acétylpepstatine peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour produire des formes réduites d’acétylpepstatine.

Substitution : L’acétylpepstatine peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d’autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des versions modifiées de l’acétylpepstatine avec des activités biologiques modifiées .

Applications de la recherche scientifique

L’acétylpepstatine a un large éventail d’applications de recherche scientifique :

Chimie : Elle est utilisée comme outil pour étudier les mécanismes des protéases aspartyl et pour développer de nouveaux inhibiteurs pour ces enzymes.

Biologie : L’acétylpepstatine est utilisée dans la recherche pour comprendre le rôle des protéases aspartyl dans divers processus biologiques, notamment la dégradation des protéines et la signalisation cellulaire.

Médecine : Le composé est utilisé dans le développement de médicaments antiviraux, en particulier pour le traitement des infections à VIH.

Industrie : L’acétylpepstatine est utilisée dans la production de cocktails d’inhibiteurs de protéases, qui sont essentiels à diverses applications industrielles, notamment la préservation des échantillons biologiques et la prévention de la dégradation des protéines pendant le traitement

Comparaison Avec Des Composés Similaires

L’acétylpepstatine est unique parmi les inhibiteurs de protéases en raison de sa grande spécificité et de sa puissance contre les protéases aspartyl. Des composés similaires comprennent :

Pepstatine A : Un autre inhibiteur puissant des protéases aspartyl, avec une structure et un mécanisme d’action similaires.

Bestatine : Un inhibiteur des aminopeptidases, qui sont une classe différente de protéases.

Comparée à ces composés, l’acétylpepstatine est particulièrement efficace contre les protéases du VIH, ce qui en fait un outil précieux dans la recherche antivirale et le développement de médicaments .

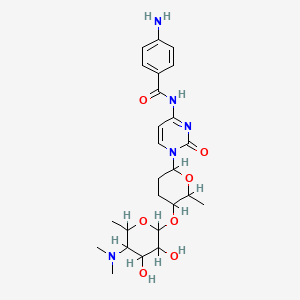

Propriétés

Numéro CAS |

28575-34-0 |

|---|---|

Formule moléculaire |

C33H61N5O11 |

Poids moléculaire |

703.9 g/mol |

Nom IUPAC |

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid;acetic acid |

InChI |

InChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1 |

Clé InChI |

ZISCOJQELZEANN-CFWBHBOOSA-N |

SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O.CC(=O)O |

SMILES canonique |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Séquence |

VVXAX |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Acetyl-pepstatin interact with its target enzyme, HIV-1 protease?

A1: Acetyl-pepstatin binds to the active site of HIV-1 protease, mimicking the transition state of natural substrates. This binding is characterized by a network of hydrogen bonds formed between the inhibitor and the main body of the protein, as well as between the inhibitor and the flap regions of the enzyme. [] Hydrophobic interactions between the inhibitor and the enzyme also contribute to binding. []

Q2: How does Acetyl-pepstatin affect HIV-1 protease activity?

A3: Acetyl-pepstatin acts as a competitive inhibitor of HIV-1 protease, blocking the enzyme's ability to cleave viral polyproteins essential for viral maturation. [, , , ] This inhibition effectively hinders the HIV-1 life cycle.

Q3: What is the molecular formula and weight of Acetyl-pepstatin?

A3: The molecular formula of Acetyl-pepstatin is C34H63N5O11, and its molecular weight is 717.9 g/mol.

Q4: Are there any spectroscopic data available for Acetyl-pepstatin?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the structure of Acetyl-pepstatin in solution, both in its free form and when bound to HIV-1 protease. [, , ] These studies have provided insights into the conformation and dynamics of the inhibitor.

Q5: Is there information available regarding the stability of Acetyl-pepstatin under various conditions?

A6: While specific studies on Acetyl-pepstatin's stability under various conditions are limited in the provided papers, its solubility in different solvents is discussed. Acetyl-pepstatin exhibits better solubility in aqueous solutions compared to other pepstatin derivatives like isovaleryl-pepstatin. []

Q6: Is Acetyl-pepstatin known to have any catalytic properties itself?

A6: No, Acetyl-pepstatin is not known to possess any intrinsic catalytic activity. It functions primarily as an inhibitor of aspartic proteases.

Q7: What are the main applications of Acetyl-pepstatin in research?

A7: Acetyl-pepstatin is widely employed as a research tool to study:

- Aspartic protease activity: It helps elucidate the role of these enzymes in various biological processes. [, , , , ]

- Structure-activity relationships: Investigating how modifications to Acetyl-pepstatin's structure affect its inhibitory potency against different aspartic proteases. [, ]

- Drug development: Serving as a starting point for the design of more potent and selective inhibitors against therapeutically relevant aspartic proteases, like HIV-1 protease. [, , ]

Q8: Have computational methods been used to study Acetyl-pepstatin and its interactions?

A9: Yes, molecular modeling and docking studies have been conducted to understand the binding mode of Acetyl-pepstatin to HIV-1 protease and other aspartic proteases. [, , , ] These studies help visualize the interactions and predict the binding affinity of the inhibitor.

Q9: How do modifications to the Acetyl-pepstatin structure impact its activity?

A10: Structural modifications, particularly at the P1' and P2' positions, significantly influence the inhibitory activity and selectivity of pepstatin analogs against various aspartic proteases. [, , ] For instance, replacing the isovaleryl group with an acetyl group enhances solubility. []

Q10: Are there any specific formulation strategies mentioned for Acetyl-pepstatin?

A10: The provided papers primarily focus on the biochemical and structural aspects of Acetyl-pepstatin. Specific formulation strategies for this compound are not extensively discussed.

Q11: What is known about the toxicity of Acetyl-pepstatin?

A11: The provided research papers do not delve into the toxicological profile of Acetyl-pepstatin.

Q12: Are there any known alternatives or substitutes for Acetyl-pepstatin in research or therapeutic applications?

A13: Yes, several other pepstatin derivatives and synthetic inhibitors have been developed that target aspartic proteases, including HIV-1 protease. [, , ] These compounds often exhibit improved potency, selectivity, or pharmacokinetic properties compared to Acetyl-pepstatin.

Q13: What are some of the key historical milestones in the research of Acetyl-pepstatin?

A13: Key milestones include:

- Discovery and initial characterization: Acetyl-pepstatin was first identified as a potent inhibitor of aspartic proteases. []

- Structural elucidation: NMR and X-ray crystallography studies determined the three-dimensional structure of Acetyl-pepstatin and its complex with HIV-1 protease. [, , ]

- Understanding of the mechanism of action: Research revealed that Acetyl-pepstatin acts as a transition-state mimic, binding tightly to the active site of aspartic proteases. [, ]

- Development of derivatives: Numerous Acetyl-pepstatin analogs have been synthesized to improve its potency, selectivity, and pharmacokinetic properties. [, , ]

Q14: How has research on Acetyl-pepstatin fostered cross-disciplinary collaborations?

A14: Research on Acetyl-pepstatin has facilitated collaborations between:

- Biochemistry and structural biology: Combining enzymatic assays with structural studies (NMR, X-ray crystallography) to understand the inhibitor's mechanism of action. [, , ]

- Medicinal chemistry and pharmacology: Using SAR studies and in vitro/in vivo experiments to develop more effective aspartic protease inhibitors for therapeutic use. [, , ]

- Computational chemistry and drug design: Applying molecular modeling and simulations to guide the design and optimization of novel protease inhibitors. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)